molecular formula C18H26N2O2 B4688146 1-benzoyl-N-(3-methylbutyl)-4-piperidinecarboxamide

1-benzoyl-N-(3-methylbutyl)-4-piperidinecarboxamide

Cat. No. B4688146
M. Wt: 302.4 g/mol
InChI Key: WHWARZQUVIMISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-(3-methylbutyl)-4-piperidinecarboxamide, also known as BMPC is a synthetic compound that belongs to the class of piperidine carboxamides. BMPC has been widely used in scientific research for its unique chemical properties and biological activities.

Mechanism of Action

1-benzoyl-N-(3-methylbutyl)-4-piperidinecarboxamide modulates the activity of the GABA-A receptor by binding to a specific site on the receptor. This binding enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter activity in the brain. This increase in inhibitory neurotransmitter activity leads to a reduction in anxiety, muscle relaxation, and sedation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmitter activity in the brain. This compound has also been shown to reduce anxiety, induce muscle relaxation, and promote sedation.

Advantages and Limitations for Lab Experiments

1-benzoyl-N-(3-methylbutyl)-4-piperidinecarboxamide has a number of advantages for lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound also has a well-defined chemical structure, which makes it easy to study its biological activities. However, this compound also has some limitations for lab experiments. This compound has a low solubility in water, which makes it difficult to administer in animal models. This compound also has a short half-life, which means that it has to be administered frequently in animal models.

Future Directions

There are a number of future directions for the study of 1-benzoyl-N-(3-methylbutyl)-4-piperidinecarboxamide. One future direction is to study the effects of this compound on other neurotransmitter receptors in the brain. Another future direction is to study the effects of this compound on other physiological systems in the body. Finally, future studies could focus on developing new synthetic compounds that have similar or improved biological activities compared to this compound.

Scientific Research Applications

1-benzoyl-N-(3-methylbutyl)-4-piperidinecarboxamide has been widely used in scientific research for its unique chemical properties and biological activities. This compound has been shown to exhibit antinociceptive, anticonvulsant, and anxiolytic activities in animal models. This compound has also been shown to modulate the activity of the GABA-A receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of anxiety, sleep, and muscle relaxation.

properties

IUPAC Name

1-benzoyl-N-(3-methylbutyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-14(2)8-11-19-17(21)15-9-12-20(13-10-15)18(22)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWARZQUVIMISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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